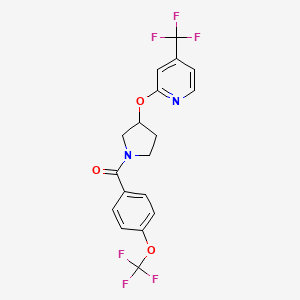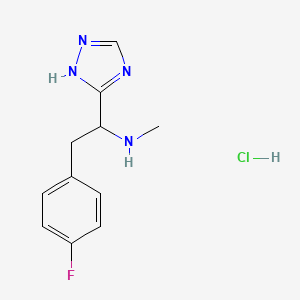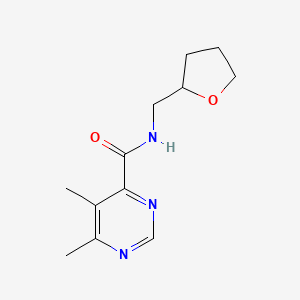
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and physiology.
Applications De Recherche Scientifique
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including biochemistry, pharmacology, and physiology. It has been used in the development of new drugs and therapies for various diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that play a key role in various cellular processes. This compound has been shown to inhibit the growth of cancer cells and to improve glucose metabolism in diabetic animals.
Biochemical and Physiological Effects
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cellular processes such as cell growth, division, and metabolism. This compound has also been shown to improve glucose metabolism in diabetic animals and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide in lab experiments include its high purity and high yield synthesis method, its potential applications in various fields of research, and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to explore its potential applications in the development of new drugs and therapies for various diseases. Additionally, more research is needed to explore its potential toxic effects and to optimize its synthesis method for increased yield and purity.
Conclusion
In conclusion, 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide is a promising compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yields of the compound. This compound has been shown to inhibit the activity of certain enzymes and proteins, improve glucose metabolism, and inhibit the growth of cancer cells. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide involves the reaction of 2,4,5-trimethylpyrimidine-5-carboxylic acid with oxetane in the presence of a catalyst. The resulting product is then treated with ammonia to obtain the final compound. This synthesis method has been optimized to yield high purity and high yields of the compound.
Propriétés
IUPAC Name |
5,6-dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-9(2)14-7-15-11(8)12(16)13-6-10-4-3-5-17-10/h7,10H,3-6H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHZCMGZXTAGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCC2CCCO2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-N-(oxolan-2-ylmethyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2410277.png)

![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
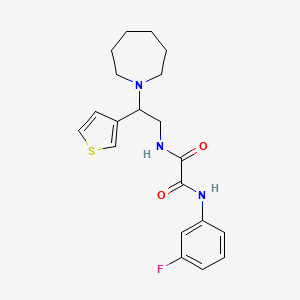
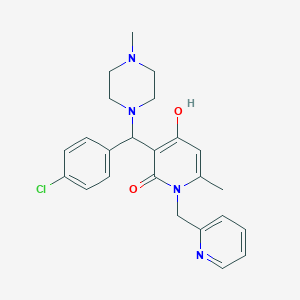
![N-(benzo[d]thiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2410289.png)
